

# 4-Bromothiazole-5-carbonitrile chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Bromothiazole-5-carbonitrile**

Cat. No.: **B1288823**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-Bromothiazole-5-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical properties of **4-bromothiazole-5-carbonitrile**. Due to the limited availability of experimental data for this specific isomer, information from closely related compounds is included for comparative purposes and is clearly noted.

## Chemical Identity and Physical Properties

**4-Bromothiazole-5-carbonitrile** is a substituted thiazole ring, a heterocyclic compound containing both sulfur and nitrogen. The presence of the bromo and cyano functional groups makes it a potentially valuable building block in medicinal chemistry and materials science.

Table 1: General Information for **4-Bromothiazole-5-carbonitrile**

| Property          | Value                           | Source                                                      |
|-------------------|---------------------------------|-------------------------------------------------------------|
| CAS Number        | 1367964-98-4                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C4HBrN2S                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 189.03 g/mol                    | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Synonyms          | 4-Bromo-5-thiazolecarbonitrile  | <a href="#">[3]</a>                                         |
| Purity            | 95% (as commercially available) | <a href="#">[3]</a>                                         |

Table 2: Reported Physical Properties of **4-Bromothiazole-5-carbonitrile** and Related Compounds

| Compound                         | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³)    |
|----------------------------------|--------------------|--------------------|--------------------|
| 4-Bromothiazole-5-carbonitrile   | Data not available | Data not available | Data not available |
| 4-Bromothiazole                  | Data not available | 190                | 1.839              |
| 4-Bromothiazole-2-carboxaldehyde | 66-70              | Data not available | Data not available |

Note: The physical properties for 4-Bromothiazole and 4-Bromothiazole-2-carboxaldehyde are provided for reference and are not those of **4-Bromothiazole-5-carbonitrile**.

## Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for **4-bromothiazole-5-carbonitrile** is not readily available in the public domain. However, the expected spectral characteristics can be inferred from the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: A single proton signal is expected in the aromatic region of the spectrum, corresponding to the proton at the C2 position of the thiazole ring.

- $^{13}\text{C}$  NMR: Four signals are anticipated, corresponding to the four carbon atoms in the molecule. The chemical shifts would be influenced by the bromine, cyano, and heteroatoms in the ring. The carbon of the nitrile group typically appears around 115-120 ppm.

Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

- A sharp, strong absorption band around 2220-2260  $\text{cm}^{-1}$  characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration.
- Absorptions in the 1500-1600  $\text{cm}^{-1}$  region due to the  $\text{C}=\text{N}$  and  $\text{C}=\text{C}$  stretching vibrations of the thiazole ring.
- A C-Br stretching vibration, typically observed in the fingerprint region.

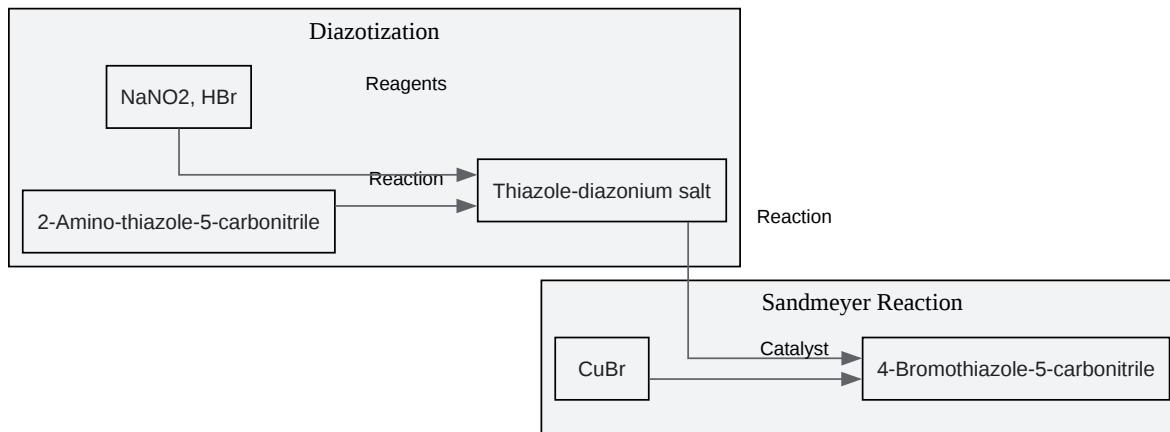
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  189 and a characteristic isotopic pattern ( $\text{M}+2$ ) of nearly equal intensity due to the presence of the bromine atom.

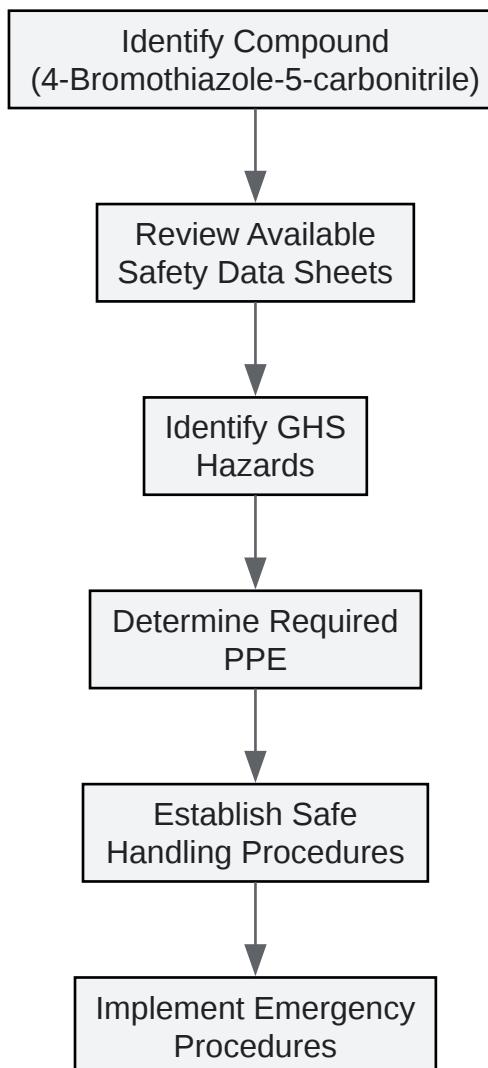
## Reactivity and Stability

The reactivity of **4-bromothiazole-5-carbonitrile** is dictated by the electronic nature of the thiazole ring and the influence of the bromo and cyano substituents.

- Thiazole Ring Stability: The thiazole ring is an aromatic system, which imparts a degree of stability. It is generally stable to platinum catalytic hydrogenation and metal reductions in hydrochloric acid[4].
- Electrophilic Substitution: The thiazole ring is generally electron-deficient, making electrophilic substitution reactions challenging. However, the electron-donating nature of the sulfur atom can direct electrophiles to the C5 position[4].
- Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and susceptible to nucleophilic attack[4]. Halogen atoms on the thiazole ring can be displaced by strong nucleophiles[4]. The bromine atom at the C4 position is expected to be reactive towards nucleophilic substitution, particularly in the presence of a catalyst.

- Reactivity of the Nitrile Group: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further functionalization.


Storage and Handling: **4-Bromothiazole-5-carbonitrile** should be stored in a tightly sealed container in a dry, cool place (2-8°C)[2].


## Experimental Protocols

Detailed experimental protocols for the synthesis of **4-bromothiazole-5-carbonitrile** are not explicitly available. However, a general approach for the synthesis of brominated thiazoles often involves the bromination of a suitable thiazole precursor.

A plausible synthetic route could involve the diazotization of an amino-thiazole precursor followed by a Sandmeyer-type reaction with a bromide source.

Below is a generalized workflow for the synthesis of a bromothiazole from an aminothiazole.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1367964-98-4 | MFCD22062888 | 4-Bromothiazole-5-carbonitrile [aaronchem.com]
- 2. 1367964-98-4|4-Bromothiazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [4-Bromothiazole-5-carbonitrile chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288823#4-bromothiazole-5-carbonitrile-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)